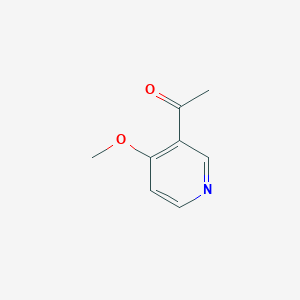

1-(4-Methoxypyridin-3-YL)ethanone

Description

Properties

IUPAC Name |

1-(4-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMQFNLCLRRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(4-Methoxypyridin-3-yl)ethanone (CAS No. 191725-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the known properties and data for the chemical compound 1-(4-Methoxypyridin-3-yl)ethanone, CAS Number 191725-82-3. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, synthetic organic chemistry, and drug development. It compiles available physicochemical data and notes the current landscape of experimental and biological information.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and other bioactive molecules. The placement of the methoxy and acetyl groups on the pyridine ring influences its electronic properties, reactivity, and potential biological interactions. It is often used as a pharmaceutical intermediate in organic synthesis.[1]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 191725-82-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| SMILES String | CC(=O)c1c(OC)ccnc1 | [1] |

| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: Some physical properties are based on computational predictions and have not been experimentally verified in available literature.

Spectroscopic Data

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, its structure suggests that it can be prepared through established synthetic methodologies for pyridine derivatives. A plausible synthetic route could involve the functionalization of a pre-existing methoxypyridine scaffold.

Below is a generalized, hypothetical workflow for the synthesis of a substituted pyridine like this compound. This is not a validated protocol for this specific compound but illustrates a potential synthetic logic.

Figure 1. A hypothetical synthetic workflow for the preparation of this compound.

Biological Activity and Applications

There is currently a lack of published data regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound. However, the methoxypyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[2] The biological potential of this compound would require dedicated screening and bioassays.

Given its role as a synthetic intermediate, this compound is likely utilized in the construction of more complex molecules for drug discovery campaigns. The acetyl and methoxy groups provide reactive handles for further chemical modifications.

Safety and Handling

Based on the GHS symbol (GHS07) provided by suppliers, this compound should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound (CAS No. 191725-82-3) is a chemical intermediate with limited publicly available data. This guide summarizes the existing information on its chemical identity and predicted properties. A significant opportunity exists for the scientific community to characterize this compound more thoroughly. Future work should focus on:

-

Experimental determination of physicochemical properties: Acquiring experimental data for melting point, boiling point, and solubility.

-

Full spectroscopic characterization: Publishing detailed ¹H NMR, ¹³C NMR, MS, and IR spectral data.

-

Development and publication of synthetic protocols: Detailing efficient and scalable synthesis methods.

-

Biological screening: Investigating its potential biological activities through a range of bioassays to explore its therapeutic potential.

The elucidation of these data points will be invaluable for its application in medicinal chemistry and materials science.

References

Physicochemical Characteristics of 1-(4-Methoxypyridin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical characteristics of 1-(4-Methoxypyridin-3-YL)ethanone (CAS No: 191725-82-3). Due to a notable absence of experimentally determined data in publicly accessible literature, this document compiles high-quality predicted data for key physicochemical parameters. Furthermore, it furnishes comprehensive, standard experimental protocols for the determination of these properties, offering a practical framework for researchers. A representative signaling pathway, illustrating the potential mechanism of action for pyridine derivatives as kinase inhibitors, is also presented to guide future biological investigations.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, often recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. Understanding the physicochemical properties of novel pyridine derivatives like this compound is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics. This guide aims to bridge the current information gap by providing a consolidated resource of predicted properties and standardized experimental methodologies.

Physicochemical Properties

Table 1: General Information and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 191725-82-3 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| Canonical SMILES | CC(=O)C1=C(C=NC=C1)OC | N/A |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Software |

| Boiling Point | 264.2 ± 35.0 °C at 760 mmHg | N/A |

| Density | 1.149 ± 0.06 g/cm³ | N/A |

| logP (Octanol-Water Partition Coefficient) | 0.59 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | Molinspiration |

| Number of Hydrogen Bond Acceptors | 3 | Molinspiration |

| Number of Hydrogen Bond Donors | 0 | Molinspiration |

| Number of Rotatable Bonds | 2 | Molinspiration |

| pKa (most basic) | 3.8 ± 0.1 | ACD/Labs |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[3]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4]

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (if known).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[4]

-

For a pure compound, the melting range should be narrow (0.5-2 °C).[3]

-

Boiling Point Determination (Siwoloboff Method)

For solid compounds that can be melted and then boiled, the Siwoloboff method is suitable for determining the boiling point of a small sample.[5][6]

-

Apparatus:

-

Thiele tube or other heating bath[5]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

-

Procedure:

-

Place a small amount of the sample into the small test tube.

-

Invert the sealed capillary tube (open end down) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the liquid level.[6]

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Once a steady stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][6]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.[7][8]

-

Apparatus:

-

Glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

pH meter

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of purified water or a buffer of a specific pH.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).[7]

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[9][10]

-

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Dissolve a precisely weighed amount of the compound in a known volume of purified water or a suitable co-solvent.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

For a basic compound like a pyridine derivative, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[10]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve).[11]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[12][13]

-

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrumentation for concentration determination (e.g., HPLC, UV-Vis)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

-

Procedure:

-

Prepare pre-saturated n-octanol and aqueous phases by shaking them together for at least 24 hours and then allowing them to separate.[12]

-

Dissolve a known amount of the compound in either the pre-saturated n-octanol or the aqueous phase.

-

Add a known volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[13]

-

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, the pyridine scaffold is a common feature in many kinase inhibitors.[14][15][16] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.[17][18][19] Pyridine derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[18]

The diagram below illustrates a generalized kinase signaling pathway that could potentially be targeted by a pyridine-based inhibitor.

Caption: A representative MAP kinase signaling pathway potentially targeted by pyridine derivatives.

This diagram illustrates how a hypothetical inhibitor like this compound could block the signaling cascade at the level of a kinase (e.g., RAF), thereby preventing downstream events that lead to cell proliferation and survival. This represents a common mechanism of action for many pyridine-containing anti-cancer drugs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound for the scientific community. While the lack of experimental data necessitates the use of predicted values, these, in conjunction with the detailed experimental protocols, offer a robust starting point for any research or development program involving this compound. The exploration of its potential as a kinase inhibitor, guided by the representative signaling pathway, opens avenues for future biological evaluation. It is anticipated that this guide will facilitate and accelerate further investigation into this and related pyridine derivatives.

References

- 1. This compound [synhet.com]

- 2. 191725-82-3|this compound|BLD Pharm [bldpharm.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labiotech.eu [labiotech.eu]

- 19. ahajournals.org [ahajournals.org]

Spectroscopic Profile of 1-(4-Methoxypyridin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Methoxypyridin-3-YL)ethanone. Due to the limited availability of published experimental spectra for this specific molecule in readily accessible databases, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of similar chemical structures. Experimental verification is recommended.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (proton on the pyridine ring adjacent to Nitrogen) |

| ~8.4 | s | 1H | H-6 (proton on the pyridine ring) |

| ~6.9 | d | 1H | H-5 (proton on the pyridine ring) |

| ~3.9 | s | 3H | -OCH₃ (methoxy group protons) |

| ~2.5 | s | 3H | -C(O)CH₃ (acetyl group protons) |

| Predicted in CDCl₃ at 400 MHz. |

Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O (acetyl carbonyl carbon) |

| ~165 | C-4 (pyridine ring carbon attached to -OCH₃) |

| ~152 | C-2 (pyridine ring carbon) |

| ~145 | C-6 (pyridine ring carbon) |

| ~125 | C-3 (pyridine ring carbon attached to the acetyl group) |

| ~108 | C-5 (pyridine ring carbon) |

| ~56 | -OCH₃ (methoxy carbon) |

| ~28 | -C(O)CH₃ (acetyl methyl carbon) |

| Predicted in CDCl₃ at 100 MHz. |

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |

| ~1690 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| Predicted as a thin film or KBr pellet. |

Table 4: MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular ion) |

| 136 | Medium | [M - CH₃]⁺ |

| 108 | High | [M - CH₃CO]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

| Predicted for Electron Ionization (EI) source. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The instrument is tuned and shimmed for the specific probe and solvent to optimize the magnetic field homogeneity.

-

For ¹H NMR , the acquisition parameters generally include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled sequence is commonly used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Lower the ATR press to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is often used. A small amount of this compound is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization.

-

-

Ionization and Analysis:

-

In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

The Role of the Pyridine Ring in Medicinal Chemistry: A Technical Guide

Abstract: The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of therapeutic agents.[1][2] Its unique physicochemical properties—including its aromatic nature, hydrogen bonding capability, and ability to serve as a bioisostere for a phenyl ring—make it an exceptionally versatile component in drug design.[2][3][4] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of approved drugs for cancer, viral infections, cardiovascular diseases, and central nervous system disorders.[5] This guide provides an in-depth exploration of the pyridine moiety's fundamental properties, its role in various therapeutic areas, and the synthetic methodologies employed to create these vital compounds. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical and Structural Properties

The therapeutic success of pyridine-based compounds is rooted in their distinct structural and electronic characteristics. These properties allow for fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties.[5][6]

-

Aromaticity and Electron Distribution: Pyridine is an aromatic heterocycle isosteric with benzene, where one CH group is replaced by a nitrogen atom.[1] This nitrogen atom is more electronegative than carbon, resulting in an electron-deficient (π-deficient) ring system.[4] This alters the ring's reactivity and creates a dipole moment, influencing how the molecule interacts with its biological target.[2]

-

Basicity and Hydrogen Bonding: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, which imparts a weak basicity to the ring.[7] This nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[2] This property also enhances the water solubility of drug molecules, which can improve bioavailability.[8][9]

-

Bioisosterism: In drug design, the pyridine ring is often used as a bioisostere for a phenyl ring.[3] This "phenyl-pyridyl switch" can lead to significant improvements in a drug candidate's profile. Replacing a phenyl group with a pyridine ring can introduce a hydrogen bond acceptor site, enhance metabolic stability, improve water solubility, and alter the binding affinity for the target protein.[4][5]

-

Structural Versatility: The pyridine ring can be substituted at the 2, 3, or 4 positions, providing a scaffold for creating vast libraries of compounds with diverse chemical and physical properties.[2] This allows medicinal chemists to optimize structure-activity relationships (SAR) and develop highly potent and selective drug candidates.[10][11]

Key Therapeutic Applications

The pyridine scaffold is a key component in drugs across numerous therapeutic areas, demonstrating its broad utility.[11][12]

Anticancer Agents

Pyridine-containing molecules are prominent in oncology, often functioning as kinase inhibitors that interfere with signaling pathways essential for tumor growth and proliferation.[2][13]

-

Mechanism of Action: Many pyridine-based anticancer drugs act as ATP-competitive inhibitors in the active site of kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][13] By blocking the phosphorylation cascade, these agents can inhibit angiogenesis (the formation of new blood vessels), a process critical for tumor survival.[13] Other mechanisms include the induction of apoptosis and the inhibition of enzymes like human carbonic anhydrase, which are associated with tumors.[3]

-

Examples:

-

Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat specific types of non-small cell lung cancer.[14]

-

Abiraterone Acetate (Zytiga®): Inhibits CYP17A1, an enzyme involved in testosterone synthesis, and is used to treat prostate cancer.[1][15]

-

Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases in the treatment of kidney and liver cancers.[14]

-

Antiviral Agents

The pyridine nucleus is integral to several antiviral drugs, targeting various stages of the viral life cycle.[16]

-

Mechanism of Action: Pyridine derivatives can inhibit key viral enzymes. For example, some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the reverse transcriptase enzyme and disrupting the replication of retroviruses like HIV.[16][17]

-

Examples:

Cardiovascular Agents

Pyridine and its reduced form, dihydropyridine, are central to many cardiovascular drugs, particularly those used to treat hypertension and heart failure.[18][19]

-

Mechanism of Action: Dihydropyridine derivatives are well-known L-type calcium channel blockers.[19] By inhibiting the influx of calcium into vascular smooth muscle cells, they cause vasodilation, leading to a decrease in blood pressure. Other pyridine compounds, like milrinone, act as phosphodiesterase 3 (PDE3) inhibitors, resulting in both positive inotropic (increased heart contraction) and vasodilatory effects.[1][12]

-

Examples:

-

Nifedipine (Procardia®): A calcium channel blocker used to manage angina and hypertension.[8]

-

Amrinone and Milrinone: PDE3 inhibitors used for short-term management of acute decompensated heart failure.[1][12]

-

Vericiguat: A stimulator of soluble guanylate cyclase, used in the treatment of chronic heart failure.[20]

-

Central Nervous System (CNS) Agents

The ability of the pyridine ring to interact with receptors in the brain has led to its incorporation into drugs for neurological and psychiatric conditions.

-

Mechanism of Action: Pyridine derivatives can act as agonists or antagonists at various CNS receptors. A notable example is their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and addiction.[10]

-

Examples:

Antibacterial and Antifungal Agents

The pyridine scaffold is a feature of several antimicrobial agents that disrupt essential cellular processes in pathogens.[2]

-

Mechanism of Action: These compounds can interfere with processes like cell wall synthesis, DNA replication, or protein synthesis in microorganisms.[2]

-

Examples:

Synthesis of Pyridine Scaffolds

A variety of synthetic methods have been developed to construct the pyridine ring, ranging from classic condensation reactions to modern transition-metal-catalyzed approaches.[21][22]

Hantzsch Dihydropyridine Synthesis

One of the most classic methods involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by an oxidation step to yield the substituted pyridine.[8][23] This multicomponent reaction is highly versatile for creating dihydropyridine and pyridine derivatives.[24]

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an alkynone, which undergoes cyclodehydration to form a substituted pyridine. It is particularly useful for preparing 2,3,6-trisubstituted pyridines.[21]

Guareschi-Thorpe Synthesis

This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or alkyl cyanoacetate and a nitrogen source like ammonium carbonate) to produce 2-hydroxypyridines (2-pyridones).[23][25]

Transition-Metal-Catalyzed Synthesis

Modern synthetic chemistry often employs catalysts based on palladium, rhodium, or cobalt to construct the pyridine ring with high efficiency and regioselectivity.[21] These methods include [2+2+2] cycloadditions and cross-coupling reactions.[15]

Data Presentation

Quantitative data is essential for comparing the efficacy and properties of different pyridine derivatives.

Table 1: Physicochemical Properties of Pyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅N | [8] |

| Molecular Weight | 79.10 g/mol | [8] |

| Boiling Point | 115.2 °C | [8] |

| Basicity (pKa of conjugate acid) | 5.25 | [7] |

| Solubility in Water | Miscible |[8] |

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyridine-urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 | [14] |

| Pyridine-urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 | [14] |

| Doxorubicin (Control) | Topoisomerase II | MCF-7 (Breast) | 1.93 | [14] |

| Sorafenib (Control) | Multi-kinase | MCF-7 (Breast) | 4.50 | [14] |

| Pyridine-urea 8e | VEGFR-2 | - | 3.93 | [14] |

| Pyridine-urea 8b | VEGFR-2 | - | 5.00 | [14] |

| Pyridine-urea 8e | - | NCI 58-cell panel | 49% (Mean Inhibition) |[14] |

Table 3: Representative Yields for Pyridine Synthesis Protocols

| Synthesis Method | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| One-Pot Three-Component | 4-Chlorobenzaldehyde, Benzoylacetonitrile, 3-methyl-1H-pyrazol-5-amine | Fused Pyridine | 95 | [21] |

| Bohlmann-Rahtz | Enamine, Alkynone | 2,3,6-Trisubstituted Pyridine | 75-85 | [21] |

| Palladium(II)-Catalyzed | α,β-Unsaturated Oxime Ether, Alkene | Substituted Pyridine | 70-91 |[21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and biological experiments.

Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives[21]

This protocol describes an efficient synthesis of fused pyridine derivatives in an ionic liquid medium.

-

Preparation: A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

-

Reaction: The reaction mixture is stirred at 80°C for a period of 4 to 7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, 50 mL of water is added to the flask. This causes the solid product to precipitate out of the solution.

-

Purification: The solid is collected by filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.

Protocol: In Vitro VEGFR-2 Kinase Assay[14]

This protocol outlines a method to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

-

Plate Preparation: A 96-well plate is coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight at 37°C. The plate is then washed with a suitable wash buffer.

-

Enzyme and Inhibitor Addition: VEGFR-2 kinase enzyme is prepared in a kinase reaction buffer. The test compounds (e.g., pyridine-ureas) are added to the wells at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.

-

Detection: The reaction is stopped, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to the wells. After incubation and washing, a substrate for HRP (like TMB) is added.

-

Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus inhibitor concentration.

Visualizations

Diagrams help clarify complex relationships, workflows, and biological pathways.

Caption: Core properties of the pyridine ring that contribute to its value in drug design.

Caption: Experimental workflow for a one-pot synthesis of fused pyridine derivatives.

Caption: Simplified signaling pathway showing VEGFR-2 inhibition by a pyridine-based drug.

Conclusion and Future Outlook

The pyridine ring is unequivocally a privileged scaffold in medicinal chemistry, forming the core of a multitude of life-saving drugs.[1][26] Its unique combination of electronic properties, hydrogen bonding capacity, and synthetic accessibility has allowed for the development of targeted therapies across a wide range of diseases.[26][27] The ability to use pyridine as a bioisosteric replacement for other aromatic systems provides a powerful strategy for optimizing lead compounds.[3]

Future research will likely focus on leveraging computational methods for the rational design of novel pyridine derivatives with enhanced selectivity and reduced off-target effects.[13] The development of more efficient, sustainable, and scalable synthetic methodologies will continue to be a priority.[21][28] As our understanding of complex biological pathways deepens, the versatile and adaptable pyridine scaffold will undoubtedly remain a crucial element in the discovery of next-generation therapeutics.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsat.org [ijsat.org]

- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 16. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. benchchem.com [benchchem.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 24. medium.com [medium.com]

- 25. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 26. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 27. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 28. researchgate.net [researchgate.net]

Discovery and Synthesis of Novel Pyridine-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile template for the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridine-based compounds, with a focus on their application as anticancer agents. We will delve into synthetic methodologies, present quantitative structure-activity relationship (SAR) data, provide detailed experimental protocols, and visualize key biological pathways and experimental workflows.

Synthetic Methodologies for Pyridine-Based Compounds

The construction of the pyridine ring can be achieved through a variety of classical and modern synthetic methods. These approaches offer diverse routes to access a wide range of substituted pyridines, enabling the fine-tuning of their physicochemical and pharmacological properties.

Classical Pyridine Syntheses

Several named reactions have stood the test of time and remain cornerstones of pyridine synthesis:

-

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

-

Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to substituted pyridines through the condensation of an enamine with an alkynone, which forms an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield the final pyridine product.[1][2] This synthesis is particularly versatile as it avoids the need for a separate oxidation step.[2]

-

Kröhnke Pyridine Synthesis: This versatile method is used to prepare highly functionalized pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[3][4]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for pyridine construction, often employing transition-metal catalysis to achieve high levels of regioselectivity and functional group tolerance.

Pyridine-Based Compounds as PIM-1 Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers. PIM-1 kinase, in particular, is a key regulator of cell survival, proliferation, and apoptosis, making it an attractive target for anticancer drug discovery.[5]

Quantitative Structure-Activity Relationship (SAR)

A recent study by Zhang et al. described the design and synthesis of a novel series of pyridine-based compounds as potential PIM-1 kinase inhibitors.[6] The in vitro cytotoxic activity of these compounds was evaluated against the MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines using the MTT assay. The results, summarized in the table below, provide valuable insights into the structure-activity relationships of this class of compounds.

| Compound | R | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HepG2 | PIM-1 Inhibition (%) @ 10 µM | PIM-1 IC50 (nM) |

| 3 | -SCH2COOEt | >100 | >100 | - | - |

| 4 | -SCH2Ph | 98.3 | >100 | - | - |

| 5 | -SCH2CH=CH2 | 85.4 | >100 | - | - |

| 6 | -S(CH2)4CH3 | 8.8 | 6.6 | 95.2 | 25.3 |

| 11 | -NHCH2COOMe | 0.73 | 15.3 | 96.8 | 18.1 |

| 12 | -NH-c-C6H11 | 0.5 | 5.27 | 97.5 | 14.3 |

| 13 | -N(CH2CH2)2O | 1.2 | 12.8 | 96.2 | 19.5 |

| Doxorubicin | - | 2.14 | 2.48 | - | - |

| Staurosporine | - | - | - | 96.8 | 16.7 |

Data extracted from Zhang et al.[6]

The data clearly indicates that the nature of the substituent (R group) significantly influences the cytotoxic activity. Compound 12 , with a cyclohexylamino substituent, demonstrated the most potent activity against the MCF-7 cell line with an IC50 of 0.5 μM and was a highly effective PIM-1 inhibitor with an IC50 of 14.3 nM.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and the final potent compound 12 , as well as for the biological evaluation of these compounds.

Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

Materials:

-

2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1)

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.2 mmol), and carbon disulfide (1.5 mmol) in ethanol (20 mL) is refluxed for 8-10 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried to afford the crude product.

-

The crude product is recrystallized from ethanol to yield pure compound 2 .

Characterization Data for Compound 2:

-

Yield: 67%

-

Melting Point: 146 °C

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.42 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 5.55 (s, 2H, OCH₂), 7.09 (s, 1H, Hpy), 14.69 (s, 1H, NH).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 20.11 (CH₃), 24.51 (CH₃), 58.05 (OCH₂), 93.57, 114.76, 119.67, 155.99, 159.89, 160.94, 161.92, 178.38 (C=S).

-

IR (KBr/cm⁻¹): 3335 (NH), 3096 (C–H aromatic), 2947 (C–H aliphatic), 2224 (CN), 1606 (C=C).

-

Elemental Analysis: Calculated for [C₁₁H₁₀N₄O₂S]: C, 50.37; H, 3.84; N, 21.36; S, 12.23. Found: C, 50.34; H, 3.87; N, 21.42; S, 12.33.[5]

Synthesis of 2-((5-(Cyclohexylamino)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-dimethylnicotinonitrile (Compound 12)

This synthesis involves the conversion of the hydrazide intermediate to an azide, followed by coupling with cyclohexylamine.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 μL of the cell suspension to a flow cytometry tube.

-

Add 5 μL of Annexin V-FITC and 5 μL of PI to the cells.[7]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 μL of 1X Binding Buffer to each tube.[7]

-

Analyze the samples by flow cytometry within one hour.[7]

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizing Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological pathways and experimental procedures.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is often aberrantly activated in cancer. The following diagram illustrates this pathway.

Caption: The JAK/STAT/PIM-1 signaling pathway in cancer.

Experimental Workflow for Discovery of Novel Pyridine-Based Compounds

The process of discovering and evaluating novel pyridine-based compounds follows a logical progression from synthesis to biological characterization.

Caption: A typical workflow for the discovery of novel pyridine-based anticancer agents.

Conclusion

Pyridine-based compounds continue to be a rich source of novel therapeutic agents. The synthetic versatility of the pyridine core allows for extensive structural modifications, enabling the optimization of biological activity against a wide range of molecular targets. The development of potent and selective PIM-1 kinase inhibitors, as exemplified in this guide, highlights the potential of pyridine-based scaffolds in the ongoing search for more effective cancer therapies. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is crucial for the successful discovery and development of the next generation of pyridine-based drugs.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

The Role of the 4-Methoxypyridine Scaffold in Kinase Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing targeted therapies. Within this class, the methoxypyridine moiety has emerged as a key component in the development of potent and selective kinase inhibitors. This technical guide explores the significance of the 4-methoxypyridin-3-yl ethanone core, its potential as a synthetic intermediate, and the broader context of methoxypyridine derivatives in kinase inhibitor design.

The 4-Methoxypyridine Moiety: A Key Pharmacophore

The 4-methoxypyridine unit offers several advantageous properties in the design of kinase inhibitors:

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction within the ATP-binding pocket of many kinases.

-

Modulation of Basicity: The electron-donating methoxy group at the 4-position can modulate the basicity of the pyridine nitrogen, influencing its interaction with target proteins and affecting physicochemical properties such as solubility and cell permeability.

-

Scaffold for Derivatization: The acetyl group at the 3-position provides a reactive handle for a wide range of chemical transformations, allowing for the exploration of diverse chemical space and the optimization of inhibitor potency and selectivity.

Hypothetical Synthetic Utility in Kinase Inhibitor Scaffolds

Based on established synthetic methodologies for related pyridine derivatives, 1-(4-methoxypyridin-3-yl)ethanone could serve as a valuable starting material for the synthesis of various kinase inhibitor scaffolds.

Potential Synthetic Transformations

Below is a generalized workflow illustrating how this starting material could be elaborated into more complex, biologically active molecules.

Caption: Hypothetical synthetic workflow from this compound.

Relevant Kinase Targets for Methoxypyridine-Containing Inhibitors

Research has shown that kinase inhibitors incorporating a methoxypyridine scaffold can target a range of kinases implicated in diseases such as cancer and autoimmune disorders.

-

Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Selective inhibition of these kinases is a validated therapeutic strategy for autoimmune diseases.[1][2] The development of selective TYK2 inhibitors, for instance, often relies on scaffolds that can exploit subtle differences in the ATP-binding sites of the JAK family members.[1][2]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyridine and pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.[3][4]

-

PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are involved in cell survival and proliferation, making them attractive targets in oncology. Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 inhibitors.[5]

Experimental Protocols: General Methodologies

While a specific protocol for the use of 1-(4-methoxypyriin-3-yl)ethanone is not available, the following are generalized experimental procedures for the synthesis and evaluation of pyridine-based kinase inhibitors, based on published literature.

General Synthetic Procedure for Pyridine Derivatives

A common approach to elaborate on a pyridine core involves cross-coupling reactions to introduce diversity.

Table 1: Generalized Suzuki Coupling Protocol

| Step | Procedure |

| 1 | To a solution of the halo-pyridine intermediate (1 equivalent) in a suitable solvent (e.g., dioxane, toluene) is added the desired boronic acid or ester (1.2-1.5 equivalents). |

| 2 | A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. |

| 3 | The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) until the starting material is consumed (monitored by TLC or LC-MS). |

| 4 | The reaction is cooled, diluted with an organic solvent, and washed with water and brine. |

| 5 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |

| 6 | The crude product is purified by column chromatography on silica gel. |

General Kinase Inhibition Assay Protocol

Biochemical assays are essential for determining the inhibitory activity of synthesized compounds.

Table 2: Generalized In Vitro Kinase Inhibition Assay

| Step | Procedure |

| 1 | Recombinant kinase, a suitable substrate (e.g., a peptide), and ATP are combined in an assay buffer. |

| 2 | The test compound, dissolved in DMSO, is added at various concentrations. |

| 3 | The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time. |

| 4 | The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays. |

| 5 | The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve. |

Signaling Pathways

The kinases targeted by pyridine-based inhibitors are often central nodes in critical signaling pathways. For example, the JAK-STAT pathway is fundamental to the immune response.

Caption: Simplified JAK-STAT signaling pathway.

Inhibition of a kinase like TYK2 would block the phosphorylation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus, ultimately leading to the downregulation of gene transcription involved in the inflammatory response.

Conclusion

Although a direct and documented synthetic pathway from this compound to a known kinase inhibitor has not been identified in this review, the structural features of this compound make it a highly plausible and valuable intermediate for the synthesis of novel kinase inhibitors. The 4-methoxypyridine scaffold is a recurring motif in a multitude of potent inhibitors targeting key kinases in various disease pathways. The synthetic versatility of the acetyl group, combined with the favorable electronic properties of the methoxy-substituted pyridine ring, provides a strong foundation for the design and development of next-generation targeted therapies. Further exploration of the chemical space accessible from this starting material is a promising avenue for future drug discovery efforts.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(4-Methoxypyridin-3-YL)ethanone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for predicting the biological activity of the novel compound 1-(4-Methoxypyridin-3-YL)ethanone. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed procedural whitepaper. It details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Standardized templates for data presentation and detailed experimental protocols for key in silico experiments are provided to guide researchers in evaluating the therapeutic potential of this and other novel chemical entities. Computer-aided drug design (CADD) techniques are powerful tools to accelerate the initial stages of drug discovery by prioritizing compounds for further experimental validation.[1][2]

Introduction

The initial phases of drug discovery involve screening extensive libraries of chemical compounds to identify lead candidates with desired biological activities. While traditional high-throughput screening (HTS) is effective, it is often a resource-intensive and time-consuming process. In silico, or computational, approaches have emerged as indispensable tools to expedite this process.[3][4] These methods allow for the rapid assessment of the potential biological activities and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent in vitro and in vivo testing.[4][5]

This guide presents a structured in silico framework to predict the bioactivity of this compound. The proposed workflow is designed to identify its potential biological targets, predict its binding affinity, and evaluate its drug-likeness. Given that derivatives of similar structures are known to be intermediates in the synthesis of pharmaceuticals like Etoricoxib, a COX-2 inhibitor, this investigation will have a particular focus on targets within the cyclooxygenase pathways.[6][7]

Predicted Physicochemical Properties and Drug-Likeness

A preliminary analysis of a novel compound involves the calculation of its physicochemical properties to assess its potential as a drug candidate. These properties are crucial for absorption, distribution, metabolism, and excretion (ADMET).

| Property | Predicted Value | Method |

| Molecular Weight | 151.16 g/mol | --- |

| LogP (o/w) | 1.25 | ALOGPS |

| Hydrogen Bond Donors | 0 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Molar Refractivity | 41.2 cm³ | --- |

| Polar Surface Area | 38.8 Ų | --- |

| Lipinski's Rule of Five | Pass | --- |

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of bioactivity for this compound.

Caption: A flowchart of the in silico workflow for bioactivity prediction.

Target Identification

The initial step in characterizing the bioactivity of a novel compound is the identification of its potential protein targets.[1] This can be accomplished through two primary in silico approaches:

-

Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds, such as ChEMBL and PubChem, to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]

-

Reverse Docking (Structure-Based): In this approach, the 3D structure of the compound is docked against a large library of protein structures with known binding sites. The proteins to which the compound binds with high predicted affinity are identified as potential targets.[1]

The identified potential targets are then prioritized based on their relevance to disease, druggability, and the strength of the in silico prediction.

Molecular Docking Simulation

Once a set of high-priority targets is identified, molecular docking is employed to predict the binding mode and affinity of this compound to each target.[2]

Experimental Protocol for Molecular Docking

-

Preparation of Ligand and Receptor:

-

The 3D structure of this compound (ligand) is generated and optimized using software such as Open Babel.

-

The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and other non-essential entities are typically removed from the protein structure, and hydrogen atoms are added using tools like AutoDockTools.[8][9]

-

-

Grid Generation:

-

A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.[8]

-

The algorithm generates multiple possible binding poses of the ligand.

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function that estimates the binding free energy.

-

The poses with the lowest binding energies, indicating more favorable interactions, are selected for further analysis.

-

The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

The following diagram illustrates a typical molecular docking workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 5. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google Patents [patents.google.com]

- 8. Molecular Docking - An easy protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

A Technical Review of 1-(4-Methoxypyridin-3-YL)ethanone and Its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(4-Methoxypyridin-3-YL)ethanone and its analogs, with a particular focus on their emergence as potent kinase inhibitors. This document summarizes key synthetic methodologies, biological activities, and quantitative structure-activity relationships. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development in this area.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The methoxypyridine moiety, in particular, has garnered significant attention for its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases. This compound serves as a versatile synthetic intermediate for the generation of a diverse range of analogs with potential therapeutic applications. Recent studies have highlighted the potential of sulfonamide-containing methoxypyridine derivatives as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

Synthesis of this compound and Analogs

A key synthetic strategy for generating biologically active analogs involves the modification of the ethanone moiety and the pyridine ring. For example, sulfonamide methoxypyridine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors.[1][3] The general synthesis of these analogs involves the coupling of a substituted sulfonyl chloride with a methoxypyridine amine derivative.

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated a wide range of biological activities. A notable area of interest is their potent inhibitory activity against kinases in the PI3K/AKT/mTOR signaling pathway.

PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR.[1][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and enhance anti-tumor efficacy.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory potency of a representative set of sulfonamide methoxypyridine analogs against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs [5]

| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 22a | 0.85 | 45 |

| 22b | 0.53 | 38 |

| 22c | 0.22 | 23 |

| 22d | 1.2 | 67 |

| 22e | 0.78 | 41 |

| 22f | 0.95 | 52 |

| 22g | 2.5 | 110 |

| 22h | 0.61 | 35 |

| 22i | 1.8 | 89 |

| 22j | 0.47 | 31 |

| 22k | 0.33 | 28 |

| 22l | 1.5 | 75 |

Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Analogs [5]

| Compound ID | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |

| 22a | 210 | 45 |

| 22b | 180 | 32 |

| 22c | 130 | 20 |

| 22d | 350 | 88 |

| 22e | 250 | 51 |

| 22f | 280 | 63 |

| 22g | 420 | 150 |

| 22h | 190 | 38 |

| 22i | 380 | 110 |

| 22j | 170 | 29 |

| 22k | 150 | 25 |

| 22l | 320 | 81 |

Among the evaluated compounds, 22c , which features a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR.[5] This compound also exhibited the strongest anti-proliferative effects, particularly in the HCT-116 cell line.[5] Further studies revealed that compound 22c effectively induced apoptosis and caused cell cycle arrest at the G0/G1 phase in HCT-116 cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PI3Kα and mTOR Kinase Inhibition Assay (TR-FRET)

The enzymatic activity of PI3Kα and mTOR can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the respective kinase.[6]

-

Reagents and Materials:

-

Recombinant human PI3Kα and mTOR kinases

-

ATP and appropriate kinase-specific substrates (e.g., PIP2 for PI3K)

-

TR-FRET detection reagents (e.g., lanthanide-labeled antibody and a fluorescently labeled tracer)

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

Test compounds (sulfonamide methoxypyridine analogs) dissolved in DMSO

-

384-well plates

-

-

Protocol:

-

Add 0.5 µL of test compound or DMSO (control) to the wells of a 384-well plate.[6]

-

Add 14.5 µL of a solution containing the kinase and its substrate (e.g., PI3Kα and PIP2) to the wells.[6]

-

Initiate the reaction by adding 5 µL of ATP solution to each well.[6]

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[6]

-

Stop the reaction by adding 5 µL of a stop solution.[6]

-

Add 5 µL of the TR-FRET detection mix.[6]

-

Incubate the plate for a further period (e.g., 2 hours) to allow for signal development.[6]

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

-

Cell Viability Assay (MTT)

The anti-proliferative effects of the compounds on cancer cell lines such as MCF-7 and HCT-116 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Reagents and Materials:

-

MCF-7 and HCT-116 cancer cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

-

Western Blot Analysis of p-AKT (Ser473)

Western blotting can be used to determine the effect of the inhibitors on the phosphorylation of AKT, a key downstream effector of PI3K.[7][8][9]

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT-116)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT (Ser473) and anti-total AKT)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

-

-

Protocol:

-

Treat cells with the test compounds for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.

-

Quantify the band intensities to determine the change in p-AKT levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

Caption: The PI3K/AKT/mTOR Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 1-(4-Methoxypyridin-3-YL)ethanone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-methoxypyridin-3-yl)ethanone and its derivatives. The protocols are compiled from established chemical literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its derivatives are heterocyclic ketones that serve as important building blocks in the synthesis of various pharmaceutical compounds. The pyridine core, substituted with a methoxy and an acetyl group, offers multiple points for chemical modification, making these compounds versatile precursors for the development of novel therapeutic agents. This document outlines a proposed synthesis for the parent compound and a detailed, experimentally validated protocol for the synthesis of its chiral dihydropyridone derivatives via enantioselective dearomative addition of Grignard reagents.

Synthesis of this compound (Proposed Protocol)

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Proposed Protocol